molecular formula C8H20N2 B2789735 (2-Aminopropyl)(butyl)methylamine CAS No. 29151-45-9

(2-Aminopropyl)(butyl)methylamine

Cat. No.: B2789735
CAS No.: 29151-45-9
M. Wt: 144.262
InChI Key: KKYAVQDTPDXVOL-UHFFFAOYSA-N
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Description

(2-Aminopropyl)(butyl)methylamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by its butyl and methyl substituents on the nitrogen atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Aminopropyl)(butyl)methylamine can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-diaminopropane with butyl bromide and methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropyl)(butyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl halides (e.g., acetyl chloride) are commonly employed.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

(2-Aminopropyl)(butyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (2-Aminopropyl)(butyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminopropyl)(methyl)amine
  • (2-Aminopropyl)(ethyl)methylamine
  • (2-Aminopropyl)(benzyl)methylamine

Uniqueness

(2-Aminopropyl)(butyl)methylamine is unique due to its specific combination of butyl and methyl substituents, which confer distinct chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.

Properties

IUPAC Name

1-N-butyl-1-N-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-5-6-10(3)7-8(2)9/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYAVQDTPDXVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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